![molecular formula C18H22N4O2 B5553098 4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of compounds characterized by the presence of pyrazole and piperazinone moieties. Compounds within this class are known for their diverse chemical reactivity and potential biological activities, making them a focal point of synthetic organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of compounds closely related to "4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone" typically involves multicomponent reactions, cyclocondensations, or stepwise assembly of the core structure followed by modifications. For example, the synthesis of piperazine derivatives can be achieved through a cyclo condensation involving diacetyl, aromatic aldehyde, piperazine, and ammonium acetate, using sulfated zirconia as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Structural investigations, including X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations, provide insights into the geometry, electronic structure, and intermolecular interactions of similar compounds. These analyses reveal details such as conformational preferences, bond lengths, angles, and potential reactive sites (Shawish et al., 2021).
Chemical Reactions and Properties
Compounds with pyrazole and piperazine frameworks participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements. Their reactivity is influenced by the substituents on the pyrazole and piperazine rings, which can be tailored to achieve desired chemical transformations and biological activities (Mekky & Sanad, 2020).
Scientific Research Applications
Novel Bacterial Biofilm and MurB Inhibitors
A study by Mekky, A. E. M., & Sanad, S. (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds were evaluated for their in vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Specifically, a derivative showed excellent inhibitory activities against the MurB enzyme, highlighting its potential in combating bacterial biofilm formation and antibiotic resistance (Mekky & Sanad, 2020).
Antimicrobial Activities of Triazole Derivatives
Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010) synthesized and screened a series of 1,2,4-triazole derivatives for their antimicrobial activities. The study underscores the relevance of incorporating piperazine and related heterocycles into compounds for enhancing antimicrobial efficacy (Bektaş et al., 2010).
Antibacterial and Antifungal Activity of Pyrazoline and Pyrazole Derivatives
Research by Hassan, S. Y. (2013) on the synthesis of new pyrazoline and pyrazole derivatives revealed their promising antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Hassan, 2013).
Carbazole Derivatives with Antibacterial, Antifungal, and Anticancer Activities
A study by Sharma, D., Kumar, N., & Pathak, D. (2014) synthesized novel carbazole derivatives linked with piperazine and evaluated their antibacterial, antifungal, and anticancer activities. This research highlights the multifaceted biological activities of such compounds, opening pathways for the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Mechanism of Action
properties
IUPAC Name |
4-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-15-13(3)17(20-19-15)18(24)21-9-10-22(16(23)11-21)14-7-5-12(2)6-8-14/h5-8H,4,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUEUMGWWMQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

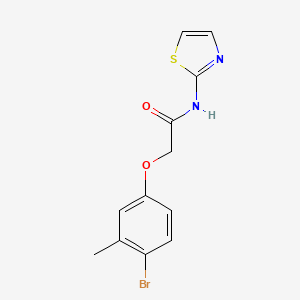
![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)
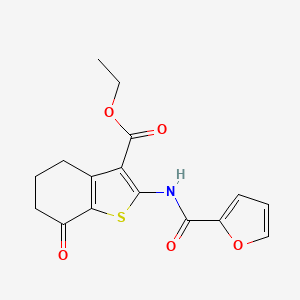
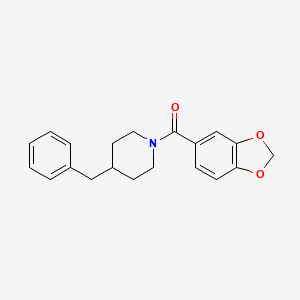
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
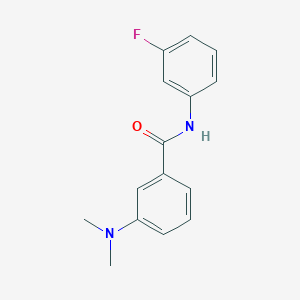
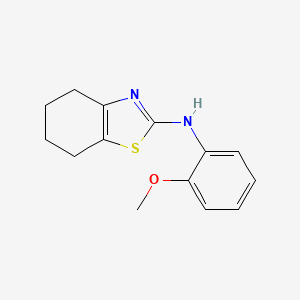

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)